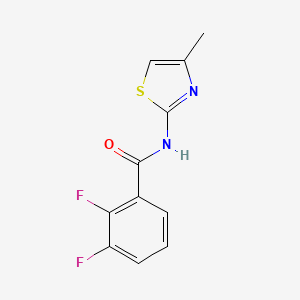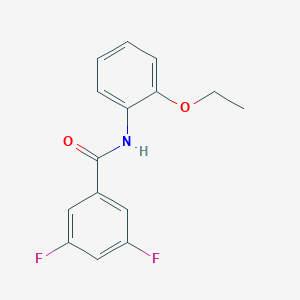
methyl 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carboxylate, commonly known as 'MOC', is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound is a heterocyclic organic molecule that has a pyrazole and coumarin moiety in its structure. MOC has been extensively studied due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and material science.
Mécanisme D'action
The exact mechanism of action of MOC is not fully understood. However, studies have shown that the compound exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, MOC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. MOC has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism.
Biochemical and Physiological Effects:
MOC has been shown to have various biochemical and physiological effects. In vitro studies have shown that MOC exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to have anti-inflammatory and antifungal properties. In vivo studies have shown that MOC has a low toxicity profile and does not cause any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MOC is its potent biological activity, which makes it an attractive candidate for drug development. Furthermore, MOC has a unique structural property that makes it an excellent candidate for the development of novel materials. However, the synthesis of MOC is a multistep process that requires specialized equipment and expertise. Additionally, the compound is relatively unstable and requires careful handling.
Orientations Futures
There are several future directions for the research on MOC. One of the potential applications of MOC is in the development of novel anticancer drugs. Further studies are needed to elucidate the exact mechanism of action of MOC and to optimize its biological activity. Additionally, MOC has potential applications in the development of novel materials, and further research is needed to explore its structural properties and potential applications in material science.
Méthodes De Synthèse
MOC can be synthesized through a multistep reaction involving the condensation of 3-acetyl-2H-chromen-2-one and phenyl hydrazine, followed by the reaction with ethyl cyanoacetate and subsequent methylation of the resulting carboxylate. The synthesis of MOC has been optimized in recent years, and various modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
MOC has been investigated for its potential applications in various fields of science. In medicinal chemistry, MOC has been studied for its anticancer, anti-inflammatory, and antifungal properties. The compound has also been investigated for its potential use as an insecticide and herbicide in agrochemicals. Furthermore, MOC has been explored for its potential use in material science due to its unique structural properties.
Propriétés
IUPAC Name |
methyl 3-(2-oxochromen-3-yl)-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c1-25-19(23)16-12-22(14-8-3-2-4-9-14)21-18(16)15-11-13-7-5-6-10-17(13)26-20(15)24/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMDSYIRGOXIHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



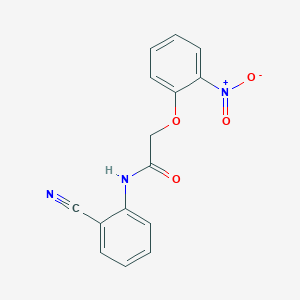
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5740683.png)
![2-(4-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B5740691.png)
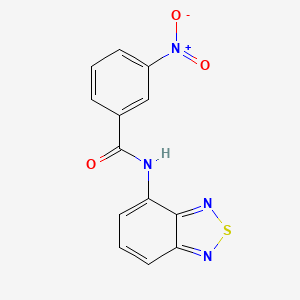

![3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5740701.png)

![2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5740707.png)
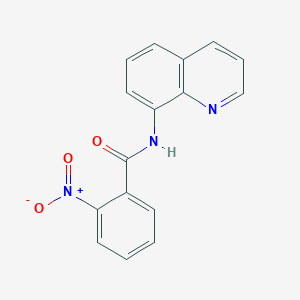
![N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5740724.png)
